4-(Chloromethyl)-2,3-dimethylhexane
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Overview
Description
4-(Chloromethyl)-2,3-dimethylhexane is an organic compound characterized by a chloromethyl group attached to a hexane backbone with two methyl groups at the 2 and 3 positions. This compound is part of the broader class of organochlorines, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2,3-dimethylhexane typically involves the chloromethylation of 2,3-dimethylhexane. This process can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under acidic conditions to facilitate the electrophilic substitution of the chloromethyl group onto the hexane backbone .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of chloromethyl methyl ether and zinc chloride remains standard, but optimizations in reaction conditions, such as temperature and pressure, are implemented to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-2,3-dimethylhexane primarily undergoes substitution reactions due to the presence of the chloromethyl group. Common reactions include nucleophilic substitution (S_N2) and elimination (E2) reactions.
Common Reagents and Conditions:
Nucleophilic Substitution (S_N2): This reaction typically involves nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) under basic conditions. The major product formed is the corresponding alcohol or ether.
Elimination (E2): Under strong basic conditions, such as the presence of potassium tert-butoxide (KOtBu), the compound can undergo elimination to form alkenes.
Major Products:
Alcohols and Ethers: Formed via nucleophilic substitution.
Alkenes: Formed via elimination reactions.
Scientific Research Applications
4-(Chloromethyl)-2,3-dimethylhexane finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2,3-dimethylhexane involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Chloromethyl Methyl Ether (CMME): Used in similar chloromethylation reactions.
Trichloromethyl Compounds: Such as trichloromethane (chloroform) and trichloroethane, which also contain multiple chlorine atoms and exhibit similar reactivity.
Uniqueness: 4-(Chloromethyl)-2,3-dimethylhexane is unique due to its specific substitution pattern on the hexane backbone, which imparts distinct chemical properties and reactivity compared to other chloromethyl compounds. Its structure allows for targeted reactions and applications in various fields, making it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C9H19Cl |
---|---|
Molecular Weight |
162.70 g/mol |
IUPAC Name |
4-(chloromethyl)-2,3-dimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-5-9(6-10)8(4)7(2)3/h7-9H,5-6H2,1-4H3 |
InChI Key |
CQIPLQOWCHVIGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCl)C(C)C(C)C |
Origin of Product |
United States |
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